Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt
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Overview
Description
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt is a chemical compound with the molecular formula C8H19PS2. It is known for its bioactive properties and is primarily used in research settings . This compound is a derivative of phosphinodithioic acid and is characterized by the presence of two isobutyl groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt typically involves the reaction of phosphinodithioic acid with isobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . The resulting product is then treated with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Phosphinothioic acid derivatives.
Reduction: Phosphinodithioic acid.
Substitution: Various alkyl or aryl phosphinothioic acid derivatives.
Scientific Research Applications
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential bioactive properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt: Similar in structure but with sodium as the counterion instead of ammonium.
Diisobutyldithiophosphinic acid: Another derivative of phosphinodithioic acid with similar properties.
Uniqueness
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt is unique due to its specific ammonium counterion, which can influence its solubility, reactivity, and bioactivity compared to other similar compounds .
Properties
CAS No. |
102199-04-2 |
---|---|
Molecular Formula |
C8H22NOPS |
Molecular Weight |
211.31 g/mol |
IUPAC Name |
azanium;bis(2-methylpropyl)-oxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS.H3N/c1-7(2)5-10(9,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,11);1H3 |
InChI Key |
HYJKEPNOJXJLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)[O-].[NH4+] |
Origin of Product |
United States |
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